molecular formula C7H10N2O2 B12862669 5-Amino-N,N-dimethylfuran-2-carboxamide

5-Amino-N,N-dimethylfuran-2-carboxamide

Cat. No.: B12862669
M. Wt: 154.17 g/mol
InChI Key: PDUIGMPHHSMZDM-UHFFFAOYSA-N
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Description

5-Amino-N,N-dimethylfuran-2-carboxamide is a versatile chemical compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of an amino group, a dimethyl group, and a furan ring, making it a valuable entity in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N,N-dimethylfuran-2-carboxamide typically involves the amidation of furan-2-carboxylic acid with N,N-dimethylamine in the presence of coupling reagents. One common method employs microwave-assisted conditions to enhance the reaction efficiency. The reaction is carried out using effective coupling reagents such as DMT/NMM/TsO− or EDC, optimizing reaction time, solvent, and substrate amounts .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of microwave reactors in industrial settings allows for the rapid synthesis of this compound with high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-N,N-dimethylfuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-N,N-dimethylfuran-2-carboxamide finds applications in multiple scientific domains:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.

    Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.

    Industry: Utilized in the synthesis of polymers and advanced materials

Mechanism of Action

The mechanism of action of 5-Amino-N,N-dimethylfuran-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes or receptors, thereby exerting its therapeutic effects. The furan ring and amino group play crucial roles in binding to the active sites of target proteins, modulating their activity and leading to desired biological outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Aminomethyl)-N,N-dimethylfuran-2-carboxamide
  • N,N-Dimethylfuran-2-carboxamide
  • Furan-2-carboxamide derivatives

Uniqueness

5-Amino-N,N-dimethylfuran-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a compound of significant interest .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

5-amino-N,N-dimethylfuran-2-carboxamide

InChI

InChI=1S/C7H10N2O2/c1-9(2)7(10)5-3-4-6(8)11-5/h3-4H,8H2,1-2H3

InChI Key

PDUIGMPHHSMZDM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(O1)N

Origin of Product

United States

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